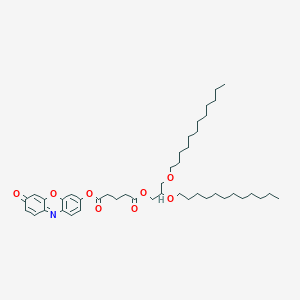

2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate

Vue d'ensemble

Description

2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is a synthetic organic compound known for its application as a chromogenic substrate for lipase. This compound is characterized by its complex molecular structure, which includes a phenoxazinone core and long alkyl chains, making it useful in various biochemical assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate typically involves the esterification of pentanedioic acid with 2,3-bis(dodecyloxy)propyl and 3-oxo-3h-phenoxazin-7-yl groups. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal conditions for high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate undergoes various chemical reactions, including:

Oxidation: The phenoxazinone core can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The alkyl chains can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler phenoxazinone compounds .

Applications De Recherche Scientifique

2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Chemistry: Used as a substrate in enzymatic assays to study lipase activity.

Biology: Employed in biochemical assays to detect and quantify enzyme activity.

Medicine: Utilized in diagnostic tests to measure lipase levels in biological samples.

Industry: Applied in the development of biosensors and other analytical devices.

Mécanisme D'action

The compound exerts its effects through its interaction with lipase enzymes. When hydrolyzed by lipase, it releases a chromogenic product that can be measured spectrophotometrically. This reaction allows for the quantification of lipase activity in various samples. The molecular targets include the active site of the lipase enzyme, where the ester bond is cleaved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3h-phenoxazin-7-yl glutarate

- 1,2-Di-O-lauryl-rac-glycero-3-(glutaric acid 6-methylresorufin ester)

Uniqueness

Compared to similar compounds, 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is unique due to its specific ester linkage and the presence of long dodecyloxy chains. These structural features enhance its solubility and stability, making it particularly suitable for use in aqueous biochemical assays .

Activité Biologique

2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate, with the CAS number 110033-82-4, is a synthetic organic compound notable for its applications in biochemical research. Its molecular formula is , and it has a molecular weight of 738 g/mol. This compound is primarily recognized for its role as a chromogenic substrate in enzyme assays, particularly for pancreatic lipases, and its potential applications in drug discovery and organic synthesis.

The primary biological activity of this compound involves its interaction with pancreatic lipases . As a substrate, it undergoes hydrolysis catalyzed by these enzymes, resulting in a measurable colorimetric change that can be quantified to assess lipase activity. This property makes it valuable in various biochemical assays.

Applications in Research

The compound serves multiple roles in scientific research:

-

Enzyme Activity Assays :

- Used to measure lipase activity through colorimetric changes.

- The absorbance values obtained depend on experimental conditions and the specific lipase being tested.

-

Drug Discovery :

- Potential use in identifying binding affinities to various biological targets.

- Data on pharmacological parameters such as IC50 values can be derived from studies using this compound.

-

Organic Synthesis :

- Acts as an intermediate in the synthesis of more complex molecules.

- The yield and purity of synthesized products can be analyzed through techniques like HPLC.

-

Functional Materials Development :

- Incorporation into polymers or coatings to impart specific chromogenic properties.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Lipase Kinetics Study :

- A study focused on determining kinetic parameters such as and for pancreatic lipases using varying concentrations of the substrate. Results indicated that the compound effectively facilitates enzyme kinetics analysis, providing insights into enzyme efficiency and mechanisms.

-

Colorimetric Assay Development :

- Research demonstrated that the compound could be used in colorimetric assays for analytical purposes, allowing for rapid assessment of lipase activity in various biological samples. The results showed consistent absorbance changes correlating with enzyme concentration.

-

Binding Affinity Studies :

- Investigations into the binding affinities of this compound to various receptors revealed significant interactions, suggesting potential therapeutic applications. Data indicated favorable binding efficiencies compared to other known substrates.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Lipase Kinetics | Effective substrate for determining and values |

| Colorimetric Assays | Consistent absorbance changes indicative of enzyme activity |

| Binding Affinity | Significant interactions with various biological targets |

| Organic Synthesis | Useful intermediate with high yield and purity when analyzed via HPLC |

Propriétés

IUPAC Name |

1-O-(2,3-didodecoxypropyl) 5-O-(7-oxophenoxazin-3-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67NO8/c1-3-5-7-9-11-13-15-17-19-21-30-49-34-38(50-31-22-20-18-16-14-12-10-8-6-4-2)35-51-43(47)24-23-25-44(48)52-37-27-29-40-42(33-37)53-41-32-36(46)26-28-39(41)45-40/h26-29,32-33,38H,3-25,30-31,34-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXJZRAXKDPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911450 | |

| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110033-82-4 | |

| Record name | Resorufinyl 1,2-O-dilaurylglycero-3-glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110033824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.